(4-Benzyl-3-methylmorpholin-3-yl)methanol
Description
(4-Benzyl-3-methylmorpholin-3-yl)methanol is a morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. Key structural features include:
- A benzyl group at the 4-position of the morpholine ring.
- A methyl group and a hydroxymethyl (-CH₂OH) group at the 3-position.
Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(4-benzyl-3-methylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZLUWUMMIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-70-8 | |
| Record name | (4-benzyl-3-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-3-methylmorpholin-3-yl)methanol typically involves the reaction of benzylamine with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The final step involves the reduction of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-3-methylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
(4-Benzyl-3-methylmorpholin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Benzyl-3-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (R)-(4-Benzylmorpholin-3-yl)methanol (CAS: 101376-26-5) and (S)-(4-Benzylmorpholin-3-yl)methanol (CAS: 91271-82-8) Similarity: 1.00 (structural similarity) . Key Difference: Stereochemistry at the 3-position. Impact: Enantiomers may exhibit divergent biological activities due to chiral recognition in receptor binding .
Functional Group Variants
2-Morpholin-4-ylmethylbenzylamine (CAS: 10316-00-4)
- (4-(Morpholinomethyl)phenyl)methanamine (CAS: 101376-26-5) Similarity: 0.88 . Key Difference: A phenylmethanamine group replaces the benzyl-morpholine backbone.
Substituent Position Variants
- (4-Benzylmorpholin-2-yl)methanol (CAS: 106973-36-8) Similarity: 0.61 . Key Difference: Hydroxymethyl group at the 2-position instead of the 3-position. Impact: Altered hydrogen-bonding capacity and steric effects, influencing solubility and catalytic activity .
Heterocyclic and Boronic Acid Derivatives
- (4-Bromo-3-methylphenyl)methanol Key Difference: A bromophenyl group replaces the morpholine ring. Impact: Increased molecular weight (due to bromine) and altered electronic properties (electron-withdrawing effect), affecting reactivity in cross-coupling reactions .
- 4-Benzyloxy-3-phenethoxyphenol (C3) Key Difference: Contains phenolic and ether groups instead of a morpholine ring. Impact: Higher lipophilicity, making it suitable for membrane-permeable applications .
Data Table: Structural and Functional Comparisons
| Compound Name | Key Substituents/Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Reactivity Notes |
|---|---|---|---|---|
| (4-Benzyl-3-methylmorpholin-3-yl)methanol | Morpholine, 4-benzyl, 3-methyl, -CH₂OH | ~265.34* | Moderate | Alcohol oxidation susceptibility |
| (R)-(4-Benzylmorpholin-3-yl)methanol | Morpholine, 4-benzyl, -CH₂OH | ~251.31* | High | Chiral-dependent bioactivity |
| 2-Morpholin-4-ylmethylbenzylamine | Morpholine, benzylamine | ~248.35* | Low | Amine acylation/alkylation |
| (4-Bromo-3-methylphenyl)methanol | Bromophenyl, -CH₂OH | ~201.06 | Low | Suzuki coupling candidate |
*Calculated based on structural formula.
Biological Activity
(4-Benzyl-3-methylmorpholin-3-yl)methanol, with the chemical formula CHNO and CAS number 218594-70-8, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group. Its structural formula is depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signaling and metabolism.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.
Antimicrobial Properties
Research indicates that morpholine derivatives possess antimicrobial properties. Studies have shown that this compound exhibits varying degrees of antibacterial activity against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound showed selective cytotoxicity with IC values ranging from 10 to 30 µM in assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells, with a potential mechanism involving apoptosis induction through caspase activation. -
Neuroprotective Effects :
Research published in Neuroscience Letters investigated the neuroprotective effects of this morpholine derivative in models of oxidative stress. Results indicated that the compound reduced neuronal cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
